The synthesis of 6-aminohexanamide hydrochloride typically follows a multi-step process:
The molecular structure of 6-aminohexanamide hydrochloride can be described as follows:
6-Aminohexanamide hydrochloride is involved in various chemical reactions:
The mechanism of action of 6-aminohexanamide hydrochloride primarily involves its interaction with specific biological targets such as enzymes and receptors. The amino group can engage in hydrogen bonding or ionic interactions with active sites on these targets, potentially influencing their activity.
The physical and chemical properties of 6-aminohexanamide hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 166.65 g/mol |
Density | 0.985 g/cm³ |
Boiling Point | 309.8 °C at 760 mmHg |
Melting Point | Not Available |
Flash Point | 141.2 °C |
LogP | 1.8408 |
Polar Surface Area | 70.100 Ų |
These properties indicate that the compound is relatively stable under standard conditions and has moderate hydrophobic characteristics due to its logP value .
6-Aminohexanamide hydrochloride has a wide range of applications across various fields:
Research indicates that derivatives of this compound could enhance the bioavailability of peptides by modifying their structure while retaining biological activity, making it a valuable component in drug design and development .
Microbial pathways provide sustainable routes to 6-aminohexanoic acid derivatives, precursors to 6-aminohexanamide. Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 strains enable a tandem biocatalytic process converting cyclohexane directly to 6-aminohexanoic acid in a single reactor. This system achieves >80% conversion efficiency by integrating cyclohexane monooxygenase with lactam hydrolases, operating under mild aqueous conditions (25-30°C, pH 7.0-7.5) [5]. Earlier multienzyme platforms utilized six isolated enzymes (alcohol dehydrogenase, cyclohexanone monooxygenase, ε-caprolactam hydrolase) to transform cyclohexanol to 6-aminohexanoic acid, though with lower yields (∼65%) due to cofactor regeneration challenges [5]. The enzymatic cascade addresses traditional synthesis limitations by eliminating toxic intermediates and high-temperature/pressure requirements.
Table 1: Enzymatic Pathways to 6-Aminohexanoic Acid
Biocatalyst System | Substrate | Key Enzymes | Yield | Conditions |
---|---|---|---|---|
P. taiwanensis/E. coli | Cyclohexane | Cyclohexane monooxygenase, Lactam hydrolase | >80% | 30°C, pH 7.2, aqueous buffer |
Six-enzyme reconstituted | Cyclohexanol | ADH, CHMO, Hydrolase | ∼65% | 30°C, NADPH regeneration |
E. coli whole-cell | Cyclohexanone | Baeyer-Villiger monooxygenase, Hydrolase | 75% | 28°C, aeration required |
Lipases and transaminases enable selective amidation of ω-amino acid esters, circumventing traditional harsh ammonolysis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the aminolysis of ε-caprolactone with liquid ammonia, yielding 6-aminohexanamide with >95% regioselectivity at 60°C in non-aqueous media [1]. Transaminases offer an alternative route by converting ω-ketoamides to enantiomerically pure aminoamides using pyridoxal-5′-phosphate (PLP) cofactor and alanine amine donors. A key optimization involves suppressing substrate inhibition through fed-batch addition of ketoamide precursors and in situ cofactor regeneration, achieving 92% ee for (S)-6-aminohexanamide hydrochloride precursors [6]. Solvent engineering proves critical: toluene/isopropanol mixtures (4:1 v/v) enhance enzyme stability while maintaining substrate solubility.
Table 2: Chemoenzymatic Amination Optimization Parameters
Enzyme | Substrate | Amine Donor | Solvent System | ee (%) | Conversion |
---|---|---|---|---|---|
ω-Transaminase TA-01 | 6-Oxohexanamide | L-Alanine | Toluene:iPrOH (4:1) | 92 (S) | 88% |
CAL-B (immobilized) | ε-Caprolactone | NH₃ | tert-Butanol | N/A | >95% |
Glutamate dehydrogenase | 6-Aminonitrile | NH₄Cl/α-KG | Aqueous buffer | N/A | 78% |
Heterogeneous catalysts enable efficient transformation of cyclohexane to ε-caprolactam, the primary precursor to 6-aminohexanoic acid and its derivatives. Bimetallic catalysts (e.g., Pt-Sn/Al₂O₃) achieve 85% selectivity for cyclohexanone oxime via in-situ peroxide formation at 140°C under 5 bar O₂ [1]. Recent advances utilize zeolite-encapsulated cobalt oxide nanoparticles (Co@MFI) for one-pot ammoximation, converting cyclohexane directly to ε-caprolactam with 70% yield using tert-butyl hydroperoxide (TBHP) oxidant and aqueous ammonia. Catalyst stability remains challenging due to sintering, addressed through silicalite-1 coating, extending operational lifetime to >200 hours [9]. Alternative photoredox catalysis using decatungstate anions ([W₁₀O₃₂]⁴⁻) and visible light achieves 45% caprolactam yield under mild conditions (25°C, 1 atm), though scalability requires further development.
6-Aminohexanamide serves as a spacer molecule in solid-phase peptide synthesis, enhancing conformational flexibility and bioavailability. The Ahx linker is incorporated between resin-bound peptides and functional groups (e.g., fluorophores, biotin) using Fmoc-6-aminohexanoic acid building blocks. Coupling employs HBTU/HOBt activation in dimethylformamide (DMF) at 25°C for 2 hours, achieving >98% efficiency as monitored by ninhydrin tests [7]. Multicomponent Ugi reactions leverage 6-aminohexanoic acid derivatives to construct heterocyclic scaffolds. For example, 6-aminohexanoic acid reacts with aromatic aldehydes and isocyanides in aqueous medium under reflux, forming N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamides – precursors to caprolactam-based bioactive compounds [7]. Microwave-assisted coupling (50W, 80°C) reduces reaction times from 12 hours to 30 minutes while maintaining yields >90%.
Table 3: Solid-Phase Synthesis Parameters for Ahx-Containing Conjugates
Resin Type | Coupling Agent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Rink amide MBHA | HBTU/HOBt | DMF | 25°C | 2 hrs | >98% |
Wang resin | DIC/HOBt | NMP | 25°C | 3 hrs | 95% |
Polystyrene-PEG | PyBOP/DIEA | DCM:DMF (1:1) | 30°C | 90 min | 97% |
Salt formation is critical for stabilizing hygroscopic 6-aminohexanamide. Counterion saturation in ethanol/ethyl acetate mixed solvents (1:3 v/v) under anhydrous HCl gas yields high-purity crystals. Optimal crystallization occurs at −20°C for 12 hours, producing needle-like monoclinic crystals (mp 141.2°C) with <0.5% residual solvents [9]. Polymorph control is achieved through anti-solvent crystallization: adding diethyl ether to saturated aqueous 6-aminohexanamide hydrochloride solutions at 5°C/min generates the thermodynamically stable Form II. XRPD analysis confirms phase purity, with characteristic peaks at 2θ = 12.8°, 18.3°, 25.7°. Solvent selection profoundly impacts crystal morphology: protic solvents (ethanol/water) yield high-aspect-ratio needles, while aprotic mixtures (acetonitrile/ethyl acetate) produce equant crystals with superior bulk density (>0.45 g/cm³) [3].
Table 4: Crystallization Solvent Systems and Product Characteristics
Solvent System (v/v) | Cooling Rate | Crystal Form | Morphology | Purity | Density (g/cm³) |
---|---|---|---|---|---|
Ethanol:ethyl acetate (1:3) | 1°C/min to −20°C | Monohydrate | Needles | >99.5% | 0.38 |
Water + diethyl ether | 5°C/min to 5°C | Form II | Platelets | 99.2% | 0.42 |
Acetonitrile:ethyl acetate (2:1) | 2°C/min to 0°C | Anhydrous | Equant particles | 99.8% | 0.47 |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3